4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-chloro group and a pyridin-4-yl group attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the pyridin-4-yl group and the 4-chloro group. The final step involves the formation of the benzamide linkage.
Benzoxazole Formation: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Pyridin-4-yl Group Introduction: The pyridin-4-yl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
4-Chloro Group Introduction: The 4-chloro group can be introduced via a halogenation reaction using chlorine or a chlorinating agent.
Benzamide Formation: The final step involves the coupling of the benzoxazole derivative with a 4-chlorobenzoyl chloride in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzamide and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound has a similar structure but differs in the substitution pattern on the benzamide and pyridine rings.
4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: This compound contains an imidazo[1,2-a]pyridine ring instead of a benzoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoxazole ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12ClN3O2 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-3-1-12(2-4-14)18(24)22-15-5-6-17-16(11-15)23-19(25-17)13-7-9-21-10-8-13/h1-11H,(H,22,24) |
InChI Key |
ASAISQWXXXYWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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